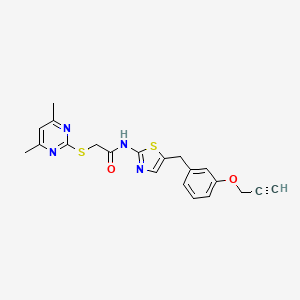

SirReal1-O-propargyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[(3-prop-2-ynoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-4-8-27-17-7-5-6-16(10-17)11-18-12-22-20(29-18)25-19(26)13-28-21-23-14(2)9-15(3)24-21/h1,5-7,9-10,12H,8,11,13H2,2-3H3,(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDMLEKZQIHDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SirReal1-O-propargyl: A Technical Guide to its Discovery, Synthesis, and Application in Sirtuin 2 Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SirReal1-O-propargyl, a selective and potent inhibitor of Sirtuin 2 (Sirt2). The document covers the discovery of the broader SirReal (Sirtuin-rearranging ligands) class of inhibitors, the rationale and methodology for the synthesis of the propargylated derivative, and its application as a chemical probe in biological research, particularly in the development of proteolysis-targeting chimeras (PROTACs).

Discovery of the SirReal Class of Sirtuin 2 Inhibitors

The discovery of the SirReal class of compounds marked a significant advancement in the development of selective inhibitors for Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine (B10760008) deacetylase family.[1] These inhibitors were identified as a novel class of highly potent and selective agents against Sirt2.[1] The unique mechanism of action of SirReals involves a significant rearrangement of the Sirt2 active site upon binding, leading to the formation of an induced-fit pocket. This "molecular wedge" mechanism is key to their high selectivity for Sirt2 over other sirtuin isoforms like SIRT1 and SIRT3.[1]

SirReal1 is a prominent member of this class, demonstrating potent and selective inhibition of Sirt2.[1] The development of this compound was a subsequent step to facilitate further chemical modifications. The introduction of the O-propargyl group, a terminal alkyne, enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the straightforward conjugation of SirReal1 to other molecules of interest, such as fluorescent dyes, affinity tags, or ligands for E3 ubiquitin ligases in the design of PROTACs.[1]

Quantitative Data

The inhibitory activity of SirReal1 and its analogs against Sirt2 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Compound | Target | IC50 (µM) | Notes |

| SirReal1 | Sirt2 | 2.4 | Selective Sirt2 inhibitor. |

| SirReal1 | Sirt2 | 3.7 | Potent and selective Sirt2 inhibitor. |

Synthesis of this compound

While a specific, detailed, step-by-step synthesis for "this compound" is not explicitly available in a single publication, the synthesis of a closely related propargylated SirReal analogue (referred to as compound 3 in the literature) has been described as a precursor for more complex molecules. The synthesis of this compound can be inferred from the synthesis of the parent SirReal1 molecule, followed by a standard O-propargylation reaction.

The general synthetic approach involves the construction of the core aminothiazole scaffold of SirReal1, followed by the introduction of the propargyl group. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of a Propargylated SirReal Analogue

The synthesis of a chloroalkylated SirReal (11 ) has been detailed, which utilizes a propargylated SirReal analogue (3 ) as a key intermediate. The final step of this synthesis, the CuAAC reaction, is presented here as it directly involves the propargylated SirReal.

Reaction: Copper(I)-catalyzed Huisgen cycloaddition of azido-chloroalkyl-conjugate (10 ) with propargylated SirReal analogue (3 ).

Reagents and Conditions:

-

Propargylated SirReal analogue (3 )

-

Azido-chloroalkyl-conjugate (10 )

-

Sodium ascorbate (B8700270)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Water/tert-Butanol (1:1)

-

Room temperature, 16 hours

Procedure:

-

To a solution of the propargylated SirReal analogue (3 ) and the azido-chloroalkyl-conjugate (10 ) in a 1:1 mixture of water and tert-butanol, sodium ascorbate and copper(II) sulfate are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

Upon completion, the reaction is worked up using standard procedures, and the product is purified by chromatography to yield the desired chloroalkylated SirReal (11 ).

This final conjugation step highlights the utility of the propargyl group on the SirReal scaffold for click chemistry applications. The synthesis of the propargylated SirReal precursor itself would typically involve the reaction of the parent SirReal molecule (containing a hydroxyl group) with propargyl bromide in the presence of a suitable base.

Sirtuin 2 Signaling and Inhibition by this compound

Sirt2 is a predominantly cytoplasmic deacetylase that targets a variety of protein substrates, thereby influencing numerous cellular processes. Its substrates include α-tubulin, histones (specifically H4K16ac during mitosis), and other key regulatory proteins. Through its deacetylase activity, Sirt2 is involved in the regulation of the cell cycle, cytoskeletal dynamics, and metabolic pathways.

Inhibition of Sirt2 by this compound blocks these deacetylation events, leading to the hyperacetylation of its substrates. This can have significant downstream consequences on cellular function.

Experimental Workflow: Application in PROTAC Development

The propargyl group of this compound is instrumental in its application for developing PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (in this case, Sirt2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The experimental workflow for utilizing this compound in the development of a Sirt2-targeting PROTAC is as follows:

Experimental Protocols

Sirt2 Inhibition Assay (Fluorescence-based)

This protocol is a general guideline for a fluorescence-based in vitro assay to determine the IC50 of Sirt2 inhibitors.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic Sirt2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter group)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a nicotinamidase)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of the 96-well plate, add the Sirt2 enzyme, the fluorogenic substrate, and NAD+.

-

Add the different concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the deacetylation reaction by adding the developer solution.

-

Incubate the plate at 37°C for an additional period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Western Blot for Sirt2 Degradation

This protocol is to assess the degradation of Sirt2 in cells treated with a Sirt2-targeting PROTAC synthesized from this compound.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Sirt2-targeting PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against Sirt2

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Sirt2-PROTAC for a specific time course (e.g., 24 hours). Include a vehicle control (DMSO).

-

Lyse the cells using the cell lysis buffer and quantify the protein concentration.

-

Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-Sirt2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of Sirt2 degradation.

This technical guide provides a comprehensive overview of this compound, from its conceptual discovery to its practical application in the development of targeted therapeutics. The provided data, diagrams, and protocols are intended to be a valuable resource for researchers in the field of sirtuin biology and drug discovery.

References

An In-depth Technical Guide to SirReal1-O-propargyl: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of SirReal1-O-propargyl, a selective Sirtuin 2 (Sirt2) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Sirt2 inhibition and targeted protein degradation.

Core Chemical Properties and Structure

This compound is a synthetic, cell-permeable molecule that functions as a potent and selective inhibitor of Sirtuin 2 (Sirt2), an NAD+-dependent lysine (B10760008) deacetylase.[1][2][3] It belongs to a class of compounds known as "Sirtuin-rearranging ligands" (SirReals), which induce a conformational change in the Sirt2 active site upon binding, leading to its inhibition.[2] The defining structural feature of this compound is the presence of a terminal alkyne group (propargyl group), which makes it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This functionality allows for its straightforward conjugation to other molecules, such as E3 ligase ligands, to create Proteolysis-Targeting Chimeras (PROTACs).

The chemical structure of the core SirReal1 molecule has been elucidated, and it is understood that this compound is a derivative where a propargyl group is attached, typically via an ether linkage, to the SirReal1 scaffold.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C21H20N4O2S2 | |

| Molecular Weight | 424.54 g/mol | |

| CAS Number | 1862237-99-7 | |

| IC50 for Sirt2 | 2.4 µM |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the selective inhibition of Sirt2. The SirReal scaffold binds to the Sirt2 active site, inducing a significant rearrangement that locks the enzyme in an open, inactive conformation. This inhibitory action prevents Sirt2 from deacetylating its various cellular substrates, which are involved in key processes such as cell cycle regulation, cytoskeletal dynamics, and gene expression.

The propargyl group of this compound is crucial for its application in the development of PROTACs. By linking this compound to a ligand for an E3 ubiquitin ligase (e.g., cereblon or VHL), a bifunctional PROTAC molecule is formed. This PROTAC can simultaneously bind to Sirt2 and the E3 ligase, bringing them into close proximity. This proximity facilitates the ubiquitination of Sirt2 by the E3 ligase, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for reducing Sirt2 levels in cells.

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

-

Starting Material: SirReal1 precursor with a hydroxyl group.

-

Reagent: Propargyl bromide or a similar propargylating agent.

-

Base: A non-nucleophilic base such as sodium hydride (NaH).

-

Solvent: Anhydrous aprotic solvent such as a mixture of tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM).

-

Procedure: The SirReal1 precursor is dissolved in the anhydrous solvent and cooled. The base is added, followed by the dropwise addition of the propargylating agent. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.

Sirt2 Inhibition Assay (Fluorescence-based)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against Sirt2.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic Sirt2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, for fluorescence readings)

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of the microplate, add the Sirt2 enzyme, the fluorogenic substrate, and the different concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the biology of Sirt2 and a promising starting point for the development of novel therapeutics. Its potent and selective inhibition of Sirt2, combined with the versatility of its propargyl group for click chemistry, makes it a powerful tool for both basic research and drug discovery, particularly in the burgeoning field of targeted protein degradation. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its potential into clinical applications.

References

Investigating the Binding Mode of SirReal1-O-propargyl to Sirt2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mode of SirReal1-O-propargyl to Sirtuin 2 (Sirt2), a key NAD+-dependent lysine (B10760008) deacetylase implicated in various pathological conditions, including cancer, neurodegeneration, and inflammatory diseases. Understanding the molecular interactions between small molecule inhibitors and their protein targets is paramount for the rational design of potent and selective therapeutics. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and signaling pathways.

Quantitative Analysis of this compound and SirReal1 Binding to Sirt2

The inhibitory activity and binding characteristics of this compound and its parent compound, SirReal1, have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data, providing a comparative overview of their potency and mechanism of inhibition.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | IC50 | 2.4 µM | In vitro Sirt2 inhibition assay | [1][2] |

| SirReal1 | IC50 | 26-fold less potent than SirReal2 (IC50 = 140 nM) | In vitro Sirt2 inhibition assay | [3][4] |

| Ki (vs. acetyl-lysine peptide) | 3.33 µM | Enzyme kinetics | [3] | |

| Inhibition Mechanism (vs. NAD+) | Competitive | Enzyme kinetics | ||

| Inhibition Mechanism (vs. acetyl-lysine peptide) | Competitive | Enzyme kinetics |

Experimental Protocols

The characterization of the SirReal1-Sirt2 interaction has been accomplished through a combination of structural biology, biophysical, and biochemical techniques. The detailed methodologies for these key experiments are outlined below.

X-ray Crystallography

To elucidate the atomic-level details of the binding interaction, the co-crystal structure of Sirt2 in complex with SirReal1 and an acetyl-lysine peptide substrate was determined.

-

Protein Expression and Purification: Human Sirt2 (residues 50-356) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified Sirt2 protein was co-crystallized with SirReal1 and an ornithine transcarbamoylase (OTC) derived acetyl-lysine peptide. The crystallization was achieved through the vapor diffusion method.

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to high resolution.

Thermal Stability Assay (TSA)

TSA was employed to assess the direct binding of SirReal1 to Sirt2 and the influence of co-substrates on complex stability.

-

Assay Principle: The assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates ligand-induced stabilization.

-

Procedure: Purified Sirt2 was incubated with SirReal1 (50 µM) in the presence or absence of the cofactor NAD+ (5 mM) or an acetyl-lysine H3 peptide (5 mM). The temperature was gradually increased, and protein unfolding was monitored using a fluorescent dye that binds to hydrophobic regions exposed during denaturation.

-

Data Analysis: The melting temperature for each condition was determined from the resulting melt curves. The presence of both the inhibitor and a co-substrate led to enhanced stabilization of the Sirt2-SirReal1 complex.

HPLC-Based Sirtuin Activity Assay

This assay was used to determine the in vitro inhibitory potency of SirReal compounds.

-

Assay Principle: The assay measures the enzymatic activity of Sirt2 by quantifying the deacetylation of a peptide substrate using High-Performance Liquid Chromatography (HPLC).

-

Procedure: Recombinant human Sirt2 was incubated with a synthetic acetylated peptide substrate (e.g., from histone H3) and NAD+ in the presence of varying concentrations of the inhibitor. The reaction was quenched, and the levels of the acetylated and deacetylated peptide were separated and quantified by reverse-phase HPLC.

-

Data Analysis: IC50 values were calculated by plotting the percentage of Sirt2 inhibition against the inhibitor concentration.

Cellular Target Engagement (NanoBRET Assay)

To confirm that SirReal compounds engage with Sirt2 within a cellular context, the NanoBRET assay was utilized.

-

Assay Principle: This is a proximity-based assay that measures the interaction between a NanoLuciferase (Nluc)-tagged protein of interest (Sirt2) and a fluorescently labeled tracer ligand in live cells. Competitive displacement of the tracer by an unlabeled compound indicates target engagement.

-

Procedure: HEK293T cells were co-transfected with a vector encoding for Nluc-Sirt2. The cells were then treated with a cell-permeable fluorescent tracer that binds to Sirt2, followed by the addition of increasing concentrations of the test compound (e.g., a SirReal derivative).

-

Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) signal was measured. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and thus, target engagement. EC50 values, representing the concentration required for 50% target engagement, were then calculated.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate the binding mechanism of SirReal1, the experimental workflow for its characterization, and the broader signaling context of Sirt2.

Caption: Binding of SirReal1 induces a conformational change in the Sirt2 active site, creating a unique selectivity pocket that leads to potent and selective inhibition.

The binding of SirReal inhibitors to Sirt2 is characterized by a unique "molecular wedge" mechanism. Unlike substrate binding to the native enzyme, SirReal1 induces a significant rearrangement of the Sirt2 active site. This conformational change results in the formation of a previously unobserved "selectivity pocket," which is key to the high isotype selectivity of these inhibitors. SirReal1 acts as a competitive inhibitor with respect to both the acetyl-lysine substrate and the NAD+ cofactor. The inhibitor occupies the extended C-site, adjacent to the NAD+ binding site, and its presence sterically hinders the proper positioning of the acetyl-lysine substrate, thereby preventing the deacetylation reaction.

Caption: A multi-faceted approach combining in vitro and cellular assays is employed to fully characterize the binding and inhibitory effects of SirReal1 on Sirt2.

Sirt2 is a cytoplasmic protein that plays a crucial role in a multitude of cellular processes by deacetylating a wide range of protein substrates. Its activity is intertwined with key signaling pathways that regulate metabolism, cell cycle progression, and cellular stress responses.

Caption: Sirt2 deacetylates numerous substrates, influencing key cellular pathways. Inhibition by this compound modulates these downstream effects.

Inhibition of Sirt2 by compounds like this compound leads to the hyperacetylation of its substrates, such as α-tubulin, which can affect microtubule stability and dynamics. Furthermore, by preventing the deacetylation of transcription factors like FOXO1 and p53, Sirt2 inhibitors can influence metabolic pathways and cell cycle regulation. The development of proteolysis-targeting chimeras (PROTACs) that incorporate this compound as the Sirt2-binding moiety represents an advanced strategy to achieve targeted degradation of Sirt2, offering a potential therapeutic avenue for diseases driven by Sirt2 activity.

References

Preliminary In Vitro Studies with SirReal1-O-propargyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies involving SirReal1-O-propargyl, a selective and potent inhibitor of Sirtuin 2 (Sirt2). This compound serves as a crucial chemical tool for studying the biological functions of Sirt2 and as a foundational moiety for the development of Proteolysis-Targeting Chimeras (PROTACs) aimed at Sirt2 degradation. This document outlines the quantitative data for this compound and related compounds, detailed experimental protocols for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of this compound and its parent compound, SirReal1, against Sirt2 has been quantified, demonstrating their potential as selective inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for their potency.

| Compound | Target | IC50 (μM) | Notes |

| This compound | Sirtuin 2 (Sirt2) | 2.4[1][2] | A selective and highly potent inhibitor. The propargyl group enables its use in click chemistry for applications such as PROTAC synthesis. |

| SirReal1 | Sirtuin 2 (Sirt2) | 3.7 | The parent compound of this compound. |

Mechanism of Action: Sirtuin Rearranging Ligands (SirReals)

SirReal compounds, including this compound, employ a unique mechanism of action known as "ligand-induced rearrangement." Upon binding to Sirt2, these inhibitors induce a significant conformational change in the enzyme's active site. This rearrangement creates a novel "selectivity pocket," which is not present in the unbound enzyme. The inhibitor then occupies this induced pocket, leading to potent and selective inhibition of Sirt2's deacetylase activity. This mechanism is distinct from competitive inhibitors that directly compete with the substrate or cofactor for the active site.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound and related compounds.

Fluorescence-Based Sirt2 Inhibition Assay

This assay is a primary method for determining the IC50 value of inhibitors against Sirt2. It relies on the deacetylation of a fluorogenic acetylated peptide substrate by Sirt2.

Materials and Reagents:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

This compound

-

Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Positive control inhibitor (e.g., Nicotinamide)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in Sirt2 Assay Buffer to achieve a range of desired final concentrations for the assay.

-

Prepare working solutions of recombinant Sirt2, fluorogenic substrate, and NAD+ in Sirt2 Assay Buffer according to the manufacturer's recommendations.

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank (no enzyme): Assay Buffer, substrate, NAD+, and developer.

-

Positive Control (100% activity): Assay Buffer, Sirt2 enzyme, substrate, NAD+, and DMSO (vehicle control).

-

Inhibitor Wells: Assay Buffer, Sirt2 enzyme, substrate, NAD+, and diluted this compound.

-

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature or 37°C for 10-15 minutes to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 350-360 nm, Emission: 450-460 nm).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Application in PROTAC Development

This compound is a key component in the synthesis of PROTACs for the targeted degradation of Sirt2. The propargyl group allows for its conjugation to an E3 ligase-recruiting ligand via a linker using click chemistry. The resulting PROTAC then facilitates the formation of a ternary complex between Sirt2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Sirt2.

Western Blot Analysis for Sirt2 Degradation

Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.

Materials and Reagents:

-

Cell culture reagents

-

This compound-based PROTAC

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Sirt2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the this compound-based PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Sirt2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the Sirt2 band intensity to the loading control.

-

Calculate the percentage of Sirt2 degradation relative to the vehicle-treated control.

-

Conclusion

This compound is a valuable chemical probe for the study of Sirt2 biology. Its potent and selective inhibitory activity, coupled with the versatility of its propargyl group for click chemistry, makes it an essential tool for both basic research and the development of novel therapeutic strategies, such as PROTAC-mediated protein degradation. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for SirReal1-O-propargyl in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SirReal1-O-propargyl is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family.[1] SIRT2 is predominantly located in the cytoplasm and is involved in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. This compound belongs to a class of compounds known as "sirtuin-rearranging ligands" (SirReals), which induce a unique conformational change in the SIRT2 active site, leading to its inhibition. The propargyl group on this compound provides a versatile chemical handle for further modifications, such as the development of proteolysis-targeting chimeras (PROTACs) for targeted degradation of SIRT2.

These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to probe the function of SIRT2.

Data Presentation

Inhibitor Properties and Recommended Concentrations

| Parameter | Value | Reference |

| Target | Sirtuin 2 (SIRT2) | [1] |

| IC50 | 2.4 µM | [1] |

| Recommended Starting Concentration Range | 0.1 - 10 µM | Based on IC50 and data from related compounds |

| Reported Effective Concentration (in HeLa cells for PROTAC application) | 0.02 - 2 µM (4-hour exposure) | |

| Solvent | DMSO | [2][3] |

| Stock Solution Concentration | 10 mM in DMSO | |

| Storage | Store stock solution in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Warm the vial: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution.

-

Ensure complete dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

-

Aliquoting and storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cells. It should be optimized for your specific cell line and experimental goals.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates or flasks for cell culture

Procedure:

-

Cell Seeding:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase and have reached the desired confluency (typically 50-80%) at the time of treatment.

-

Allow cells to adhere and recover for at least 12-24 hours after seeding.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) to determine the optimal concentration for your cell line and assay.

-

Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.

-

-

Cell Treatment:

-

Carefully remove the existing medium from the cells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Gently swirl the plate or flask to ensure even distribution.

-

-

Incubation:

-

Incubate the cells for the desired period. The incubation time will depend on the specific biological question and may range from a few hours to 72 hours. A time-course experiment is recommended for initial characterization.

-

-

Downstream Analysis:

-

Following incubation, proceed with your desired downstream analysis, such as:

-

Western Blotting: To assess the acetylation status of known SIRT2 substrates (e.g., α-tubulin) or the expression levels of target proteins.

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of SIRT2 inhibition.

-

Immunofluorescence: To visualize changes in subcellular localization or cellular morphology.

-

Cell Cycle Analysis: To investigate the impact on cell cycle progression.

-

-

Mandatory Visualizations

SIRT2 Signaling Pathway

Caption: SIRT2 deacetylates substrates like α-tubulin, influencing various cellular processes.

Experimental Workflow for this compound Treatment

Caption: Workflow for cell treatment with this compound and subsequent analysis.

References

Probing Sirtuin 2 Activity: The SirReal1-O-propargyl Protocol for Western Blot Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle control, metabolic regulation, and neurodegeneration.[1][2][3][4] Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This document provides a detailed protocol for the use of SirReal1-O-propargyl, a selective and potent Sirt2 inhibitor, in conjunction with Western blot analysis to investigate Sirt2 activity and its downstream signaling pathways. This compound, a derivative of the sirtuin-rearranging ligand (SirReal) class of inhibitors, offers a powerful tool for probing the functional roles of Sirt2 in cellular models.[5]

Introduction to Sirt2 and this compound

Sirt2 is predominantly found in the cytoplasm, where it deacetylates a variety of substrates, including α-tubulin and other proteins involved in metabolic pathways. Its involvement in pathways such as the insulin-PI3K-AKT pathway and its role in oxidative stress response underscore its importance in cellular homeostasis.

SirReal1 is a selective inhibitor that functions by locking the Sirt2 enzyme in an open, inactive conformation. The propargyl group on this compound provides a versatile handle for further chemical modifications, such as click chemistry, although for the purposes of this protocol, it primarily serves as a potent Sirt2 inhibitor.

Quantitative Data

The inhibitory potency of this compound against Sirt2 is a key parameter for its application in cellular and biochemical assays.

| Compound | Target | IC50 | Reference |

| This compound | Sirtuin 2 (Sirt2) | 2.4 µM | |

| SirReal1 | Sirtuin 2 (Sirt2) | Competitive towards acetyl-lysine (Ki = 3.33 µM), Competitive towards NAD+ | |

| SirReal2 | Sirtuin 2 (Sirt2) | Competitive towards acetyl-lysine (Ki = 0.22 µM), Partially non-competitive towards NAD+ |

Experimental Protocols

This section details the protocol for treating cells with this compound and subsequently analyzing Sirt2 levels and the acetylation status of its substrates via Western blotting.

Materials

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Primary antibodies:

-

Anti-Sirt2 antibody (e.g., Cell Signaling Technology #12672 or #12650)

-

Anti-acetylated-α-tubulin (Lys40) antibody

-

Anti-α-tubulin antibody

-

Anti-GAPDH or other loading control antibody

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

PVDF membrane

-

SDS-PAGE gels

-

Western blot transfer system

-

Imaging system for chemiluminescence detection

Protocol

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare working concentrations of this compound in complete cell culture medium. A dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) is recommended to determine the optimal concentration for your cell line and experimental goals.

-

Aspirate the old medium and treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the cells for the desired treatment time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Sirt2, anti-acetylated-α-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using an ECL substrate and capture the signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody like GAPDH or α-tubulin.

-

Visualizations

Sirt2 Signaling Pathway

Sirt2 is involved in various cellular signaling pathways. One key pathway involves its role in regulating glucose metabolism through the deacetylation of key enzymes and its interaction with the insulin (B600854) signaling pathway.

Caption: Sirt2 signaling in glucose metabolism and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates the key steps of the this compound Western blot protocol.

Caption: Workflow for Western blot analysis of Sirt2 following this compound treatment.

References

- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of SirReal1-O-propargyl in PROTAC Development for Sirt2 Degradation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, is a significant therapeutic target implicated in cancer, neurodegenerative diseases, and metabolic disorders.[1] Unlike traditional small molecule inhibitors that only block the enzyme's activity, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of proteins.[2] PROTACs are heterobifunctional molecules comprising a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]

SirReal1-O-propargyl is a functionalized derivative of the SirReal class of potent and selective Sirt2 inhibitors.[4] The propargyl group serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of PROTACs. By linking this compound to an E3 ligase ligand, such as thalidomide (B1683933) (which binds to Cereblon, CRBN), a PROTAC can be created to specifically target Sirt2 for degradation. This approach allows for the complete removal of the Sirt2 protein, potentially offering a more profound and sustained biological effect than catalytic inhibition alone and providing a powerful tool to study Sirt2 biology.

Principle of Sirt2 Degradation

A SirReal1-based PROTAC leverages the cell's own ubiquitin-proteasome system to eliminate Sirt2. The SirReal1 moiety of the PROTAC binds selectively to Sirt2, while the E3 ligase ligand (e.g., thalidomide) simultaneously recruits the E3 ligase complex (e.g., CRBN). This proximity induces the E3 ligase to tag Sirt2 with ubiquitin molecules. The polyubiquitinated Sirt2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to target another Sirt2 protein.

Figure 1. Mechanism of SirReal1-based PROTAC action for Sirt2 degradation.

Data Presentation

The following tables represent hypothetical yet expected data for a novel SirReal1-based PROTAC, herein named SirReal-PROTAC-1 , synthesized from this compound and a thalidomide-azide derivative.

Table 1: In Vitro Activity and Selectivity

| Compound | Target | IC50 (nM) [Inhibition] | DC50 (nM) [Degradation] | Dmax (%) |

|---|---|---|---|---|

| SirReal-PROTAC-1 | Sirt2 | 250 | 25 | >90 |

| Sirt1 | >100,000 | >10,000 | <10 | |

| Sirt3 | >100,000 | >10,000 | <10 | |

| SirReal1 (Inhibitor) | Sirt2 | 140 | N/A | N/A |

| Thalidomide (E3 Ligand) | Sirt2 | >100,000 | >10,000 | <5 |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cellular Effects of SirReal-PROTAC-1 in HeLa Cells (24h Treatment)

| Concentration (nM) | Sirt2 Protein Level (%) | Acetylated α-Tubulin (%) | Cell Viability (%) |

|---|---|---|---|

| 0 (Vehicle) | 100 | 100 | 100 |

| 1 | 75 | 130 | 98 |

| 10 | 40 | 180 | 95 |

| 25 (DC50) | 50 | 220 | 92 |

| 100 | 15 | 350 | 88 |

| 1000 | <10 | 400 | 75 |

Sirt2 degradation leads to hyperacetylation of its substrate, α-tubulin.

Experimental Protocols

Protocol 1: Synthesis of SirReal-PROTAC-1 via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an azide-functionalized E3 ligase ligand (e.g., Thalidomide-PEG-Azide).

Figure 2. Workflow for the synthesis of a SirReal1-based PROTAC.

Materials:

-

This compound

-

Thalidomide-linker-azide (e.g., N3-PEG4-Thalidomide)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Dimethylformamide (DMF), t-Butanol (t-BuOH), and deionized water

-

Ethylenediaminetetraacetic acid (EDTA)

-

Solvents for HPLC (Acetonitrile, Water, TFA)

Procedure:

-

In a clean vial, dissolve this compound (1.0 eq) and the thalidomide-linker-azide (1.1 eq) in a 3:1:1 mixture of DMF/t-BuOH/H2O.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.2 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by adding an aqueous solution of EDTA (0.5 M) and stir for 30 minutes.

-

Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to yield the final SirReal-PROTAC-1.

-

Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for Sirt2 Degradation

Materials:

-

HeLa cells (or other suitable cell line)

-

SirReal-PROTAC-1, SirReal1 inhibitor, DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA Lysis and Extraction Buffer

-

BCA Protein Assay Kit

-

Primary antibodies: anti-Sirt2, anti-Sirt1, anti-α-Tubulin, anti-acetyl-α-Tubulin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of SirReal-PROTAC-1 (e.g., 1 nM to 10 µM) or controls (DMSO, 10 µM SirReal1) for a desired time period (e.g., 6, 12, 24 hours). For rescue experiments, pre-treat cells with MG132 (10 µM) for 2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize Sirt2 band intensity to the loading control (GAPDH).

Protocol 3: Sirt2 Signaling Pathway Analysis

Sirt2 is primarily a cytoplasmic deacetylase, with its most well-known substrate being α-tubulin. Degradation of Sirt2 is expected to increase the acetylation of α-tubulin, which can impact microtubule stability and cell motility.

Figure 3. Key Sirt2 signaling pathway affected by PROTAC-mediated degradation.

The functional consequence of Sirt2 degradation can be assessed by observing the hyperacetylation of α-tubulin via Western blot (as in Protocol 2) and by performing cell-based assays such as wound healing or transwell migration assays to measure changes in cell motility.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SirReal1-O-propargyl Click Chemistry Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of SirReal1-O-propargyl, a selective and potent Sirtuin 2 (Sirt2) inhibitor, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This method allows for the stable and specific attachment of this compound to a variety of azide-modified molecules, including proteins, nucleic acids, and imaging agents, facilitating the development of novel research tools and potential therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[2][3]

Introduction

This compound is a valuable chemical probe for studying the biological functions of Sirt2, a member of the NAD+-dependent lysine (B10760008) deacetylase family. Sirt2 is implicated in various cellular processes, including metabolic regulation, cell cycle control, and neurodegeneration. The ability to conjugate this compound to other molecules via click chemistry opens up avenues for targeted delivery, activity-based protein profiling, and the creation of bifunctional molecules like PROTACs designed to induce the degradation of Sirt2.[2][3]

Click chemistry, particularly the CuAAC reaction, is a robust and bioorthogonal ligation method that forms a stable triazole linkage between an alkyne (present on this compound) and an azide-functionalized molecule. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and the click chemistry reaction. Please note that reaction yields and kinetics for specific bioconjugations will require experimental optimization.

| Parameter | Value | Reference |

| This compound | ||

| Target | Sirtuin 2 (Sirt2) | |

| IC50 | 2.4 µM | |

| CuAAC Click Chemistry | ||

| Typical Reaction Time | 30 - 60 minutes at room temperature | |

| Typical Reaction Yield | >90% (with optimization) | |

| Required Catalyst | Copper(I) | |

| Key Reagents | Alkyne-functionalized molecule, Azide-functionalized molecule, Copper(II) sulfate (B86663), Reducing agent (e.g., Sodium Ascorbate), Copper-stabilizing ligand (e.g., THPTA) |

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation of this compound

This protocol provides a general method for the bioconjugation of this compound to an azide-modified biomolecule (e.g., a protein or oligonucleotide).

Materials:

-

This compound

-

Azide-functionalized biomolecule

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

DMSO (for dissolving this compound)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution.

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare the azide-functionalized biomolecule in the reaction buffer.

-

-

Pre-complexation of Copper Catalyst:

-

In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.

-

Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-functionalized biomolecule and the this compound stock solution. The final concentration of the limiting reactant is typically in the low micromolar to millimolar range, depending on the application. A slight excess of one reactant (often the smaller molecule, this compound) can be used to drive the reaction to completion.

-

Add the pre-complexed Cu(I)-THPTA catalyst to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light.

-

-

Reaction Quenching and Purification:

-

The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purify the resulting bioconjugate using a suitable method to remove unreacted small molecules, catalyst, and ligand. Options include size-exclusion chromatography, dialysis, or affinity purification, depending on the nature of the biomolecule.

-

Protocol 2: Synthesis of a Propargylated SirReal Analogue for Click Chemistry

This protocol is adapted from the synthesis of a propargylated SirReal analogue used in the development of PROTACs. This demonstrates the feasibility of introducing a propargyl group onto the SirReal scaffold for subsequent click chemistry.

Materials:

-

SirReal analogue with a suitable functional group for propargylation (e.g., a primary alcohol)

-

Propargyl bromide

-

A suitable base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., THF)

-

Standard organic synthesis workup and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel for chromatography)

Procedure:

-

Deprotonation: Dissolve the SirReal analogue in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Alkylation: While stirring at 0 °C, add propargyl bromide dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure propargylated SirReal analogue.

Visualizations

Sirt2 Signaling Pathway

Sirt2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates. Its activity impacts cellular metabolism, stress responses, and cell cycle progression. Inhibition of Sirt2 by molecules like SirReal1 can modulate these pathways.

Caption: Sirt2 deacetylates various substrates, influencing key cellular pathways.

Experimental Workflow: this compound Bioconjugation

The following diagram illustrates the general workflow for conjugating this compound to an azide-modified biomolecule using CuAAC click chemistry.

Caption: A streamlined workflow for this compound bioconjugation.

Logical Relationship: PROTAC Formation

This compound can be used as a building block for creating Sirt2-targeting PROTACs. This involves linking it to a ligand for an E3 ubiquitin ligase via a linker, which can be achieved using click chemistry.

Caption: Assembling a Sirt2-targeting PROTAC using click chemistry.

References

Application Notes and Protocols for SirReal1-O-propargyl in Studying Sirt2-Mediated Deacetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, is a key regulator in various cellular processes, including cell cycle control, metabolic regulation, and genomic stability.[1] Its dysregulation has been implicated in a range of diseases, making it a compelling target for therapeutic intervention. SirReal1-O-propargyl is a potent and selective small molecule inhibitor of Sirt2, with a reported IC50 of 2.4 μM.[2] This compound is a derivative of SirReal1, which locks Sirt2 in an open conformation, and has been functionalized with a propargyl group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This modification allows for the versatile application of this compound as a chemical probe for activity-based protein profiling (ABPP), target engagement studies, and as a crucial component for the development of Proteolysis-Targeting Chimeras (PROTACs) to induce Sirt2 degradation.

These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying Sirt2-mediated deacetylation.

Principle of Action

This compound functions as a selective inhibitor of Sirt2. The SirReal1 scaffold binds to the active site of Sirt2, inducing a structural rearrangement that inhibits its deacetylase activity. The terminal alkyne group (propargyl) serves as a bioorthogonal handle. This handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry. This enables the visualization, enrichment, and quantification of Sirt2 that has been engaged by the inhibitor.

Applications

-

Activity-Based Protein Profiling (ABPP): Covalently label active Sirt2 in complex biological samples (cell lysates, tissues) to study its abundance and activity under different physiological or pathological conditions.

-

Target Engagement and Occupancy Studies: Quantify the extent to which this compound or other inhibitors bind to Sirt2 within a cellular context.

-

Development of Sirt2-Targeted PROTACs: Serve as the Sirt2-binding moiety in PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

-

Visualization of Sirt2 Localization: By clicking a fluorescent tag to the probe, researchers can visualize the subcellular localization of active Sirt2.

Quantitative Data

The following table summarizes the inhibitory activity of SirReal1 and related compounds against Sirt2.

| Compound | Target | IC50 (μM) | Assay Conditions | Reference |

| This compound | Sirt2 | 2.4 | In vitro fluorescence-based deacetylation assay | [2][4] |

| SirReal1 | Sirt2 | - | 26-fold less potent than SirReal2 | |

| SirReal2 | Sirt2 | 0.14 | In vitro fluorescence-based deacetylation assay |

Experimental Protocols

Protocol 1: In Situ Labeling of Sirt2 in Cell Lysates using this compound

This protocol describes the use of this compound for the activity-based labeling of Sirt2 in a cellular lysate, followed by click chemistry to attach a reporter tag for visualization by SDS-PAGE and in-gel fluorescence scanning.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound (stock solution in DMSO)

-

Azide-reporter tag (e.g., Azide-TAMRA, Azide-Biotin; stock solution in DMSO)

-

Click Chemistry Reagents:

-

Copper (II) Sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Sirt2 Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Add this compound to the lysate to a final concentration of 5-10 μM. For competition experiments, pre-incubate the lysate with a competing Sirt2 inhibitor for 30 minutes before adding this compound.

-

Incubate for 1 hour at 37°C.

-

-

Click Chemistry Reaction:

-

Prepare a fresh click chemistry reaction mix. For a 50 μL reaction, add the following in order:

-

1 μL of Azide-reporter tag (from a 1 mM stock)

-

1 μL of TCEP or Sodium Ascorbate (from a 50 mM stock in water)

-

3 μL of TBTA (from a 1.7 mM stock in DMSO)

-

1 μL of CuSO4 (from a 50 mM stock in water)

-

-

Add the click chemistry reaction mix to the labeled lysate.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Analysis:

-

Add 4x SDS-PAGE loading buffer to the reaction and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled Sirt2 using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

-

For biotin-labeled samples, proceed with Western blotting and detection using streptavidin-HRP.

-

Protocol 2: Cellular Target Engagement of Sirt2 using this compound

This protocol outlines a competition-based assay to measure the target engagement of an unlabeled Sirt2 inhibitor in living cells.

Materials:

-

Cultured cells

-

Unlabeled Sirt2 inhibitor of interest

-

This compound

-

Reagents for cell lysis, click chemistry, and analysis as in Protocol 1.

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the unlabeled Sirt2 inhibitor for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Probe Labeling in Live Cells:

-

Add this compound to the cell culture medium to a final concentration of 1-5 μM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis and Click Chemistry:

-

Wash the cells with cold PBS to remove excess probe.

-

Lyse the cells and perform the click chemistry reaction as described in Protocol 1 (Steps 1.2 - 3.3).

-

-

Analysis:

-

Analyze the samples by in-gel fluorescence scanning or Western blot for biotin.

-

Quantify the band intensity corresponding to Sirt2. A decrease in the fluorescent signal with increasing concentrations of the unlabeled inhibitor indicates successful target engagement.

-

Plot the signal intensity against the concentration of the unlabeled inhibitor to determine the IC50 for target engagement.

-

Sirt2 Signaling and Deacetylation Targets

Sirt2 is primarily localized in the cytoplasm, where it deacetylates a variety of substrates involved in key cellular pathways. One of its most well-known substrates is α-tubulin, and inhibition of Sirt2 leads to hyperacetylation of microtubules. Sirt2 also translocates to the nucleus during the G2/M phase of the cell cycle, where it plays a role in chromatin condensation.

Conclusion

This compound is a valuable chemical tool for the investigation of Sirt2 biology. Its selectivity and the presence of a bioorthogonal handle make it highly suitable for a range of applications, from fundamental studies of Sirt2 activity and localization to the development of novel therapeutic strategies targeting this important enzyme. The protocols provided herein offer a starting point for researchers to employ this versatile probe in their own experimental systems. As with any chemical probe, careful optimization of concentrations and incubation times is recommended for each specific application and cell type.

References

Application Notes and Protocols: SirReal1-O-propargyl-based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins (SIRTs) are a class of NAD+-dependent lysine (B10760008) deacylases that play crucial roles in various cellular processes, including metabolic regulation, DNA repair, and stress response.[1][2] Among the seven mammalian sirtuins, Sirtuin 2 (Sirt2) has emerged as a significant therapeutic target for neurodegenerative diseases, cancer, and inflammatory disorders. To facilitate the study of Sirt2 function and the development of novel inhibitors, highly specific and sensitive molecular tools are required. SirReal1 is a potent and selective inhibitor of Sirt2.[3][4] This document provides detailed application notes and protocols for the use of SirReal1-O-propargyl, a derivative of SirReal1 functionalized with a terminal alkyne. This modification allows for the covalent attachment of a variety of reporter molecules, including fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The resulting fluorescent probes are powerful tools for imaging Sirt2 activity and distribution in vitro and in living cells.

Principle of the Technology

The this compound probe is an activity-based probe (ABP) designed to covalently label active Sirt2 enzymes. The core of the probe, the SirReal1 scaffold, provides high affinity and selectivity for Sirt2.[3] The propargyl group serves as a bioorthogonal handle, which does not interfere with the biological system until it is specifically reacted with an azide-containing molecule. By "clicking" an azide-functionalized fluorophore to the this compound probe after it has bound to Sirt2, researchers can visualize the location and quantify the abundance of active Sirt2. This two-step approach offers versatility in the choice of fluorophore and minimizes potential interference from a bulky dye during the initial binding event.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative this compound-based fluorescent probe, here exemplified by conjugation to an azide-modified fluorescein (B123965) dye. Please note that specific values may vary depending on the chosen fluorophore and experimental conditions.

| Parameter | Value | Reference |

| SirReal1 IC50 for Sirt2 | 7 ± 0.5 µM | |

| Excitation Wavelength (λex) | 490 nm | |

| Emission Wavelength (λem) | 520 nm | |

| Fluorescence Enhancement (upon binding) | >10-fold | |

| Optimal Probe Concentration for Cellular Imaging | 3 - 10 µM | |

| Incubation Time for Cellular Labeling | 10 - 30 minutes |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Sirt2 inhibition by SirReal1 and the experimental workflow for using a this compound-based fluorescent probe.

Experimental Protocols

Protocol 1: In Vitro Labeling of Recombinant Sirt2

This protocol describes the labeling of purified, recombinant Sirt2 with a this compound probe followed by fluorescent detection via click chemistry.

Materials:

-

Recombinant human Sirt2

-

This compound probe (1 mM stock in DMSO)

-

NAD+ (10 mM stock in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT

-

Azide-fluorophore (e.g., Azide-Fluor 545, 1 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4, 50 mM stock in water)

-

Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)

-

4X SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

In a microcentrifuge tube, prepare the labeling reaction by combining:

-

Recombinant Sirt2 (to a final concentration of 1-5 µM)

-

NAD+ (to a final concentration of 500 µM)

-

This compound probe (to a final concentration of 10 µM)

-

Assay buffer to a final volume of 20 µL.

-

-

Incubate the reaction at 37°C for 30 minutes.

-

Prepare the click chemistry reaction mix. For each 20 µL labeling reaction, mix:

-

1 µL Azide-fluorophore (1 mM stock)

-

1 µL CuSO4 (50 mM stock)

-

1 µL TCEP (50 mM stock)

-

1 µL TBTA (10 mM stock)

-

-

Add 4 µL of the click chemistry reaction mix to the labeling reaction.

-

Incubate at room temperature for 1 hour, protected from light.

-

Stop the reaction by adding 8 µL of 4X SDS-PAGE loading buffer.

-

Boil the sample at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled Sirt2 using an in-gel fluorescence scanner with appropriate excitation and emission filters.

Protocol 2: Fluorescent Labeling of Sirt2 in Cultured Cells

This protocol details the procedure for labeling and visualizing active Sirt2 in mammalian cells.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

This compound probe (1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction mix (as prepared in Protocol 1)

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Mounting medium

Procedure:

-

Treat cells with the desired experimental conditions.

-

Add the this compound probe directly to the cell culture medium to a final concentration of 5-10 µM.

-

Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

-

Wash the cells three times with warm PBS to remove the unbound probe.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the click chemistry reaction mix (diluted 1:5 in PBS) to the cells and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with Hoechst 33342 or DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Troubleshooting

-

No or weak fluorescent signal:

-

Increase the concentration of the this compound probe or the azide-fluorophore.

-